molecular formula C16H17Cl2N3O2 B5309753 N-(3,5-dichlorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide

N-(3,5-dichlorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide

Cat. No. B5309753
M. Wt: 354.2 g/mol
InChI Key: LQZBLPCSTLZRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-4-(2-furylmethyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as DFU and belongs to the class of piperazine derivatives. DFU has been found to exhibit various biological activities that make it a promising candidate for the development of new drugs.

Mechanism of Action

DFU's mechanism of action is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain. DFU has been shown to increase the levels of serotonin and dopamine in the brain, which are known to play a role in regulating mood and behavior.
Biochemical and Physiological Effects:
DFU has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of the immune system. DFU has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

DFU has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for drug development. However, the compound's limited solubility and stability can pose challenges in certain experiments.

Future Directions

Several future directions for DFU research include exploring its potential therapeutic applications in various diseases, investigating its mechanism of action, and developing more efficient synthesis methods. DFU's neuroprotective effects also make it a promising candidate for the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the compound's potential and limitations in these areas.

Synthesis Methods

DFU can be synthesized using various methods, including the reaction of 3,5-dichloroaniline with 2-furfural and piperazine in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain DFU in its pure form.

Scientific Research Applications

DFU has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit anti-inflammatory, analgesic, and antidepressant activities. DFU has also been shown to have neuroprotective effects and is being explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2/c17-12-8-13(18)10-14(9-12)19-16(22)21-5-3-20(4-6-21)11-15-2-1-7-23-15/h1-2,7-10H,3-6,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZBLPCSTLZRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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